Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family. This compound features two benzothiazole rings connected through an amide bond, with an ethyl ester group attached to one of the rings. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[d]thiazole-6-carboxylic acid and ethyl 2-aminobenzothiazole-6-carboxylate.
Amide Coupling Reaction: The carboxylic acid group of benzo[d]thiazole-6-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with ethyl 2-aminobenzothiazole-6-carboxylate in the presence of a base such as triethylamine (Et₃N) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The benzothiazole rings can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the benzothiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These include compounds with hydroxyl, carbonyl, or carboxyl groups.
Reduced Derivatives: These may feature amino or hydroxyl groups.
Substituted Derivatives: These can have a wide range of functional groups depending on the substituents used.
Scientific Research Applications
Chemistry: Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of benzothiazole derivatives in drug design. These compounds have been studied for their ability to inhibit various enzymes and receptors, making them candidates for therapeutic agents.
Industry: In material science, benzothiazole derivatives are used in the production of polymers, dyes, and other industrial chemicals. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism by which Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate exerts its effects depends on its specific biological target. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Benzothiazole-6-carboxylic acid: A simpler derivative without the amide bond and ethyl ester group.
Ethyl 2-aminobenzothiazole-6-carboxylate: A precursor in the synthesis of the target compound, lacking the amide bond.
N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide: A related compound with a pyridine ring instead of the second benzothiazole ring.
Uniqueness: Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate stands out due to its dual benzothiazole rings and the presence of both an amide bond and an ethyl ester group
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-2-24-17(23)11-4-6-13-15(8-11)26-18(20-13)21-16(22)10-3-5-12-14(7-10)25-9-19-12/h3-9H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVHBSXAWNUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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